molecular formula C11H11BrN2O2 B2692041 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide CAS No. 2094752-70-0

3-(2-bromophenoxy)-N-(cyanomethyl)propanamide

Cat. No. B2692041
CAS RN: 2094752-70-0
M. Wt: 283.125
InChI Key: UXCOTHWKFQWOFM-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-N-(cyanomethyl)propanamide, also known as BrPA, is a chemical compound that has been gaining attention in scientific research due to its potential use as a metabolic inhibitor. This compound is a small molecule that can selectively inhibit the activity of mitochondrial pyruvate carrier (MPC), which is a protein complex that plays a critical role in the transport of pyruvate into the mitochondria.

Mechanism of Action

3-(2-bromophenoxy)-N-(cyanomethyl)propanamide selectively inhibits the activity of MPC by binding to the protein complex and blocking the transport of pyruvate into the mitochondria. This leads to a reduction in ATP production and an increase in glycolysis in cancer cells. 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide has been shown to selectively target cancer cells and spare normal cells, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
3-(2-bromophenoxy)-N-(cyanomethyl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells by reducing ATP production and increasing oxidative stress. It has also been shown to inhibit tumor growth in animal models of cancer. However, 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide can also cause toxicity in normal cells and has been shown to have off-target effects on other metabolic pathways. Therefore, further studies are needed to determine the optimal dosage and administration of 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide for cancer treatment.

Advantages and Limitations for Lab Experiments

3-(2-bromophenoxy)-N-(cyanomethyl)propanamide is a small molecule that can be easily synthesized and purified. It can be used as a tool compound to study the role of MPC in cancer metabolism. However, 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide can also have off-target effects on other metabolic pathways, which can complicate the interpretation of experimental results. Therefore, it is important to use appropriate controls and validate the results with multiple assays.

Future Directions

3-(2-bromophenoxy)-N-(cyanomethyl)propanamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. However, further studies are needed to determine its safety and efficacy in clinical trials. In addition, 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide can also be used as a tool compound to study the role of MPC in other metabolic diseases, such as diabetes and obesity. Finally, the development of more selective MPC inhibitors can improve the specificity and reduce the toxicity of this class of compounds.

Synthesis Methods

The synthesis of 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide involves several steps. The first step is the reaction between 2-bromophenol and potassium carbonate in dimethylformamide (DMF) to form 2-bromophenol potassium salt. The second step is the reaction between 2-bromophenol potassium salt and cyanomethylpropanoyl chloride in DMF to form 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide.

Scientific Research Applications

3-(2-bromophenoxy)-N-(cyanomethyl)propanamide has been studied for its potential use as a metabolic inhibitor in cancer cells. Cancer cells have a high demand for energy and rely on glycolysis as a primary source of ATP production. However, glycolysis alone cannot provide enough ATP to support the high metabolic demand of cancer cells. Therefore, cancer cells also rely on mitochondrial metabolism to produce ATP. MPC is a critical protein complex that transports pyruvate into the mitochondria for oxidative phosphorylation. Inhibiting MPC activity can selectively target cancer cells and reduce their ATP production.

properties

IUPAC Name

3-(2-bromophenoxy)-N-(cyanomethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-9-3-1-2-4-10(9)16-8-5-11(15)14-7-6-13/h1-4H,5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCOTHWKFQWOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC(=O)NCC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenoxy)-N-(cyanomethyl)propanamide

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